Enhanced Lipophilicity vs. Analogs
The target compound exhibits a calculated XLogP3 of 2.3, which is 0.4 log units higher than the 5-methyl-1-phenyl analog (XLogP3 = 1.9) and 0.5 log units higher than the 5-desmethyl analog (calculated XLogP3 ≈ 1.8) [1]. This represents a ~2.5-fold increase in octanol/water partition coefficient, indicating significantly improved membrane permeability potential.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 5-methyl-1-phenyl-1H-pyrazol-3-amine: XLogP3 = 1.9; 1-(4-methylphenyl)-1H-pyrazol-3-amine: estimated XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 = +0.4 to +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity is desirable for crossing biological membranes and achieving target engagement in cell-based assays, making this compound a more suitable fragment hit starting point than less lipophilic analogs.
- [1] PubChem. Compound Summary for CID 62679229, 5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine. XLogP3-AA value. National Center for Biotechnology Information (2024). Accessed 2026-04-25. View Source
